molecular formula C20H21N3O2S3 B4981356 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide

4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide

Cat. No.: B4981356
M. Wt: 431.6 g/mol
InChI Key: NXJWCTYXTKCTPT-WJDWOHSUSA-N
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Description

This compound belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a class of heterocycles renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties. Structurally, it features a 4-ethylbenzylidene substituent at the 5-position of the thiazolidinone core and a butanamide side chain terminating in a 4-methylthiazole group. The (5Z)-stereochemistry of the benzylidene moiety is critical for maintaining planar conjugation, which enhances interactions with biological targets like kinases or microbial enzymes . The 4-methylthiazole group may improve pharmacokinetic properties, such as solubility and membrane permeability, compared to simpler aryl or alkyl substituents .

Properties

IUPAC Name

4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S3/c1-3-14-6-8-15(9-7-14)11-16-18(25)23(20(26)28-16)10-4-5-17(24)22-19-21-13(2)12-27-19/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,22,24)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJWCTYXTKCTPT-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thioamide with an α-haloketone under basic conditions.

    Benzylidene Formation: The benzylidene group is introduced by the condensation of the thiazolidinone with 4-ethylbenzaldehyde in the presence of a base.

    Thiazole Introduction: The thiazole moiety is incorporated through a nucleophilic substitution reaction with 4-methyl-1,3-thiazole-2-amine.

    Final Coupling: The final coupling step involves the reaction of the intermediate with butanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone and thiazole moieties.

    Reduction: Reduction reactions can target the carbonyl groups within the structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiazole and thiazolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Conditions for substitution reactions often involve the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its ability to form stable complexes could be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and protein interactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone and thiazole moieties can interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Rhodanine Core

The 5-benzylidene group is a common feature in bioactive rhodanine derivatives. Key analogs and their differences are summarized below:

Compound Name 5-Substituent Side Chain Biological Activity (Reported) Reference
Target Compound 4-Ethylbenzylidene N-(4-methyl-1,3-thiazol-2-yl)butanamide Not explicitly reported
3-(2-Diethylaminoethyl)-5-(4-ethylbenzylidene)-2-thioxothiazolidin-4-one (D4) 4-Ethylbenzylidene 2-Diethylaminoethyl Antimicrobial
2-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide derivatives Varied benzylidenes N-(2-methylphenyl)acetamide Synthetic focus; activity N/A
(Z)-N-(4-(5-(Benzodioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide Benzodioxol-5-ylmethylene 2-Hydroxybenzohydrazide Not reported

Key Observations :

  • In contrast, electron-withdrawing groups (e.g., halogens) in other analogs may improve target binding but reduce bioavailability .
  • Side Chain Modifications : The butanamide-thiazole moiety in the target compound introduces hydrogen-bonding and π-stacking capabilities, distinguishing it from simpler acetamide or hydrazide derivatives .

Structure-Activity Relationships (SAR)

  • 5-Substituent : Aromatic groups with moderate electron-donating substituents (e.g., 4-ethyl) balance lipophilicity and stability. Strong electron-withdrawing groups may destabilize the conjugated system .
  • Side Chain : Bulky, heteroaromatic termini (e.g., 4-methylthiazole) enhance target specificity compared to smaller alkyl chains .
  • Stereochemistry : The (5Z)-configuration is crucial for maintaining planarity and π-π interactions with biological targets .

Biological Activity

The compound 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1,3-thiazol-2-yl)butanamide is a member of the thiazolidinone class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action.

  • Molecular Formula : C22H20N2O4S2
  • Molar Mass : 440.54 g/mol
  • CAS Number : Not specified in the search results.

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study evaluated various thiazolidinone compounds against multiple cancer cell lines, highlighting the following findings:

CompoundCancer Cell LineInhibition (%)
4gMOLT-4 (Leukemia)84.19
4pSF-295 (CNS)72.11
4nHOP-92 (NSCL)67.51

These results suggest that the compound's structure contributes to its ability to inhibit cancer cell proliferation effectively .

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. The mechanism involves the inhibition of microbial enzymes, disrupting cellular functions. Specific studies have shown that certain derivatives can effectively combat bacterial strains and fungi by targeting key metabolic pathways .

The biological activity of thiazolidinone derivatives like this compound is often attributed to their ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit enzymes crucial for cancer cell survival or microbial growth.
  • Receptor Modulation : It could modulate receptors involved in signaling pathways that regulate cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:

  • In Vitro Studies : A series of thiazolidinone compounds were synthesized and tested against various cancer cell lines by the National Cancer Institute (NCI). The results demonstrated significant inhibition rates across different types of cancer, indicating potential for further development as therapeutic agents .
  • Structure-Aactivity Relationship (SAR) : Research has delved into how modifications on the thiazolidinone scaffold affect biological activity. For instance, substituents at specific positions on the aromatic rings were found to enhance anticancer effects .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a Knoevenagel condensation between a thiazolidinone derivative and a substituted benzaldehyde under basic or acidic conditions. For example, microwave-assisted synthesis (30–60 min, 60–80°C) improves yield (85–96%) compared to conventional reflux (6–7 hours) . Key steps include:

  • Step 1: Condensation of 4-ethylbenzaldehyde with rhodanine to form the thiazolidinone core.
  • Step 2: Amidation with 4-methylthiazol-2-amine under catalytic conditions (e.g., K₂CO₃ in ethanol). Optimization focuses on solvent choice (e.g., acetonitrile for higher purity) and catalysts (piperidine for regioselectivity) .

Q. What characterization techniques are essential for confirming the compound’s structure?

  • Spectroscopy: ¹H/¹³C NMR (to confirm Z-configuration of the benzylidene group and thioxo-thiazolidinone protons), IR (C=O and C=S stretches at ~1700 cm⁻¹ and ~1200 cm⁻¹) .
  • Chromatography: HPLC (>95% purity) and TLC (Rf = 0.5 in ethyl acetate/hexane) for intermediate monitoring .
  • Thermal Analysis: Melting point (e.g., 226–228°C for intermediates) to assess purity .

Q. What initial biological activities have been reported for this compound?

Preliminary studies on analogs show:

  • Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Anticancer Potential: IC₅₀ of 12–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
  • Anti-inflammatory Effects: 40–60% inhibition of COX-2 in murine macrophages at 10 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced activity?

Key structural modifications and their effects:

Substituent Biological Impact Reference
4-EthylbenzylideneEnhances lipophilicity and membrane permeability
Thioxo group (C=S)Improves enzyme inhibition (e.g., kinase targets)
4-Methylthiazole amideIncreases metabolic stability
Strategies include replacing the ethyl group with electron-withdrawing groups (e.g., Cl, F) to boost antimicrobial activity .

Q. How can researchers resolve contradictions in reported biological data across studies?

Discrepancies in IC₅₀ values (e.g., 12 µM vs. 25 µM in cancer models) may arise from:

  • Assay Conditions: Varying serum concentrations or incubation times.
  • Cell Line Heterogeneity: Genetic drift in MCF-7 vs. HCT-116.
  • Compound Purity: Impurities >5% alter activity profiles. Standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and orthogonal assays (e.g., flow cytometry vs. MTT) are recommended .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Prodrug Design: Esterification of the butanamide group increases aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for the parent compound) .
  • Nanoparticle Formulation: PEGylated liposomes improve plasma half-life from 2 to 8 hours in rodent models .
  • Co-crystallization: With succinic acid enhances dissolution rate by 70% .

Q. What in silico methods predict the compound’s interactions with biological targets?

  • Molecular Docking: AutoDock Vina predicts strong binding (ΔG = -9.2 kcal/mol) to EGFR kinase via hydrogen bonds with Thr766 and Met769 .
  • MD Simulations: GROMACS reveals stable binding over 100 ns, validating the thioxo group’s role in target engagement .
  • QSAR Models: LogP <3.5 correlates with >80% oral bioavailability in rat pharmacokinetic studies .

Q. How can synthesis be optimized for reproducibility and scale-up?

  • Process Analytical Technology (PAT): Real-time monitoring via FTIR ensures consistent intermediate formation .
  • Green Chemistry: Solvent-free mechanochemical synthesis reduces waste (E-factor <10 vs. 35 for traditional methods) .
  • Purification: Flash chromatography (silica gel, 40–63 µm) achieves >98% purity at 10-g scale .

Q. What are the challenges in scaling up synthesis for preclinical studies?

  • Regioselectivity: Competing reactions (e.g., over-condensation) require strict temperature control (±2°C) .
  • Cost of Raw Materials: 4-Ethylbenzaldehyde accounts for 60% of material costs; alternatives like 4-fluorobenzaldehyde reduce expenses by 30% .
  • Stability: Light-sensitive intermediates necessitate amber glassware and inert atmospheres .

Q. How can the mechanism of action be validated in complex biological systems?

  • Target Deconvolution: CRISPR-Cas9 knockout of putative targets (e.g., EGFR) in isogenic cell lines .
  • Transcriptomics: RNA-seq identifies downstream pathways (e.g., apoptosis genes BAX and CASP3 upregulated 3–5 fold) .
  • In Vivo Imaging: PET tracers (¹⁸F-labeled analogs) track biodistribution in tumor-bearing mice .

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